5-(1,1-Difluoroethyl)-1H-imidazole
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Description
“5-(1,1-Difluoroethyl)-1H-imidazole” is a theoretical compound based on the imidazole core structure. Imidazole is a planar five-membered ring that is polar and bifunctional, containing both a nitrogen atom and an imine. It is a key component in many biological systems and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “5-(1,1-Difluoroethyl)-1H-imidazole” were not found, there are general methods for synthesizing imidazole derivatives. For instance, the reaction of 2,3-diaminopyridine with 1,1-difluoroethylamine in dichloromethane can yield a fluorinated pyrazine .
Chemical Reactions Analysis
Fluorinated diazoalkanes, which could be structurally similar to “5-(1,1-Difluoroethyl)-1H-imidazole”, have been used in cycloaddition reactions. These reactions have led to the synthesis of fluoroalkyl- and sulfone-substituted pyrazolines .
Scientific Research Applications
Late-stage Difluoromethylation
“5-(1,1-Difluoroethyl)-1H-imidazole” could potentially be used in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Hydrogen-bond Donor
Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This property could potentially be exploited in various chemical reactions and processes.
Anesthetic Agent
Similar compounds, such as 2,2-Dichloro-1,1-difluoroethyl methyl ether, have been used as lipid soluble anesthetic agents . It’s possible that “5-(1,1-Difluoroethyl)-1H-imidazole” could have similar applications.
Neuromuscular Blocking Agent
2,2-Dichloro-1,1-difluoroethyl methyl ether is also a neuromuscular blocking agent given concurrently to get the desired degree of muscular relaxation . “5-(1,1-Difluoroethyl)-1H-imidazole” might have similar properties.
Analgesic Agent
2,2-Dichloro-1,1-difluoroethyl methyl ether is a powerful analgesic agent . It’s possible that “5-(1,1-Difluoroethyl)-1H-imidazole” could be used in a similar manner.
properties
IUPAC Name |
5-(1,1-difluoroethyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-5(6,7)4-2-8-3-9-4/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRYSSVGWRMSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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